molecular formula C15H31NO2 B3037140 Aspertine C CAS No. 442155-62-6

Aspertine C

Cat. No.: B3037140
CAS No.: 442155-62-6
M. Wt: 257.41 g/mol
InChI Key: YASYAQIAFYRYBX-AJNGGQMLSA-N
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Description

Aspertine C, commonly known as aspartame, is an artificial non-saccharide sweetener that is approximately 200 times sweeter than sucrose. It is widely used as a sugar substitute in various foods and beverages. This compound is a methyl ester of the aspartic acid and phenylalanine dipeptide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspertine C is synthesized through the combination of two naturally occurring amino acids: aspartic acid and phenylalanine. The process involves the formation of a peptide bond between these amino acids, followed by methylation to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Aspertine C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and heat or alkaline conditions.

    Oxidation and Reduction: Various oxidizing and reducing agents, depending on the specific reaction.

Major Products:

Scientific Research Applications

Aspertine C has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Biology: Investigated for its effects on metabolic pathways and potential health impacts.

    Medicine: Studied for its role in managing diabetes and obesity by providing a low-calorie sweetening option.

    Industry: Widely used in the food and beverage industry as a sugar substitute

Mechanism of Action

Aspertine C exerts its effects primarily through its intense sweetness, which is perceived by taste receptors on the tongue. Upon ingestion, this compound is metabolized into aspartic acid, phenylalanine, and methanol. These components are then absorbed into the bloodstream and utilized in normal body processes .

Comparison with Similar Compounds

Uniqueness of Aspertine C:

Properties

IUPAC Name

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYAQIAFYRYBX-AJNGGQMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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